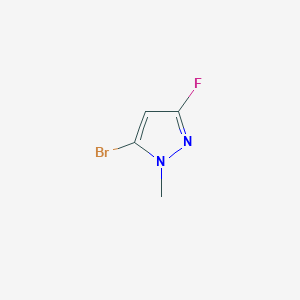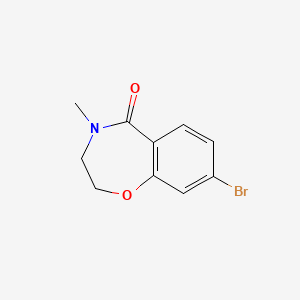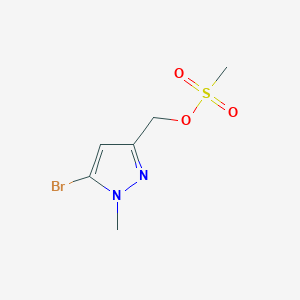![molecular formula C10H17NSi B13895046 2-[Dimethyl(phenyl)silyl]ethanamine](/img/structure/B13895046.png)
2-[Dimethyl(phenyl)silyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Dimethyl(phenyl)silyl]ethanamine is an organosilicon compound that features a silicon atom bonded to a phenyl group and two methyl groups, with an ethanamine moiety attached to the silicon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(phenyl)silyl]ethanamine typically involves the reaction of dimethylphenylsilane with an appropriate amine precursor under controlled conditions. One common method is the hydrosilylation of an alkenylamine with dimethylphenylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[Dimethyl(phenyl)silyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can modify the amine group or other functional groups attached to the silicon.
Substitution: The phenyl group or methyl groups on the silicon can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Modified amine derivatives.
Substitution: Functionalized silicon compounds with various substituents.
科学研究应用
2-[Dimethyl(phenyl)silyl]ethanamine has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism of action of 2-[Dimethyl(phenyl)silyl]ethanamine involves its interaction with molecular targets through its silicon and amine functional groups. The silicon atom can form stable bonds with various substrates, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to modify surfaces, catalyze reactions, and interact with biological molecules.
相似化合物的比较
Similar Compounds
Dimethylphenylsilane: Lacks the ethanamine moiety but shares the silicon-phenyl structure.
Phenylsilane: Contains a silicon-phenyl bond but lacks the dimethyl and ethanamine groups.
Dimethylsilanediol: Features two hydroxyl groups attached to the silicon instead of the phenyl and ethanamine groups.
Uniqueness
2-[Dimethyl(phenyl)silyl]ethanamine is unique due to the combination of its silicon-phenyl structure with an ethanamine moiety
属性
分子式 |
C10H17NSi |
|---|---|
分子量 |
179.33 g/mol |
IUPAC 名称 |
2-[dimethyl(phenyl)silyl]ethanamine |
InChI |
InChI=1S/C10H17NSi/c1-12(2,9-8-11)10-6-4-3-5-7-10/h3-7H,8-9,11H2,1-2H3 |
InChI 键 |
CEPBGZXCTXEETD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCN)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13894963.png)
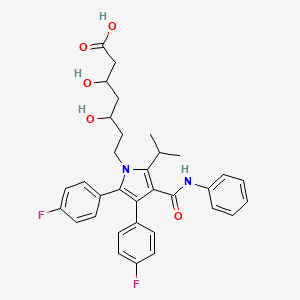
![1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone](/img/structure/B13894979.png)
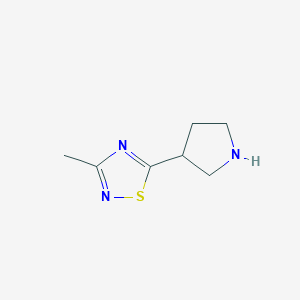


![3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13895001.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13895006.png)
![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)

